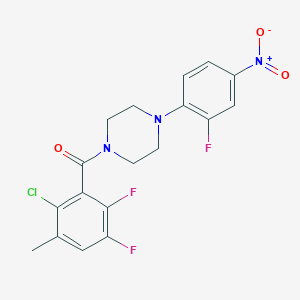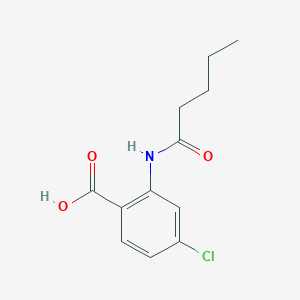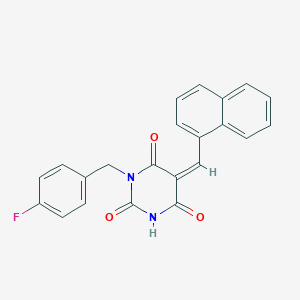![molecular formula C25H23F3N2 B5029403 1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research. FMP is a piperazine derivative that is used in the field of medicinal chemistry due to its unique properties, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of FMP is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. FMP has also been shown to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
FMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. FMP has also been shown to decrease the levels of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
FMP has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, FMP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of FMP. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study the effects of FMP on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Additionally, the development of new FMP derivatives with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, FMP is a piperazine derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its unique properties, including its potential as an antidepressant, anxiolytic, and antipsychotic agent, make it an attractive target for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMP have been discussed in this paper.
Synthesis Methods
The synthesis of FMP involves the reaction of 1-(9H-fluoren-2-ylmethyl)-4-piperidone with 3-(trifluoromethyl)benzylamine in the presence of a reducing agent. This method has been extensively studied and optimized, resulting in high yields and purity of FMP.
Scientific Research Applications
FMP has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. FMP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2/c26-25(27,28)21-5-3-6-22(16-21)30-12-10-29(11-13-30)17-18-8-9-24-20(14-18)15-19-4-1-2-7-23(19)24/h1-9,14,16H,10-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVZZHXNLRXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![4-tert-butyl-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5029417.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)